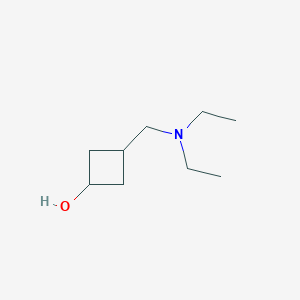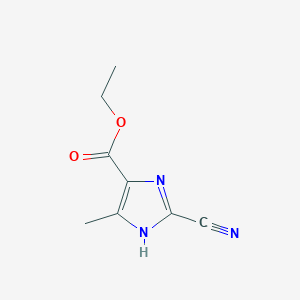![molecular formula C15H11BrS B8549722 2-(3-Bromobenzyl)benzo[b]thiophene](/img/structure/B8549722.png)
2-(3-Bromobenzyl)benzo[b]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromobenzyl)benzo[b]thiophene is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of a bromobenzyl group at the second position of the benzothiophene ring makes this compound unique and of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromobenzyl)benzo[b]thiophene typically involves the reaction of 3-bromobenzyl bromide with benzothiophene under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the use of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromobenzyl)benzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding benzyl alcohol.
Common Reagents and Conditions
Palladium Catalyst: Used in Suzuki-Miyaura cross-coupling reactions.
Potassium Carbonate: Acts as a base in substitution reactions.
Hydrogen Peroxide: An oxidizing agent for oxidation reactions.
Lithium Aluminum Hydride: A reducing agent for reduction reactions.
Major Products Formed
Substituted Benzothiophenes: Formed through substitution reactions.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Benzyl Alcohols: Formed through reduction reactions.
Applications De Recherche Scientifique
2-(3-Bromobenzyl)benzo[b]thiophene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(3-Bromobenzyl)benzo[b]thiophene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Bromophenyl)-1-benzothiophene: Similar structure but lacks the benzyl group.
2-(3-Chlorobenzyl)-1-benzothiophene: Contains a chlorine atom instead of bromine.
2-(3-Methylbenzyl)-1-benzothiophene: Contains a methyl group instead of bromine.
Uniqueness
2-(3-Bromobenzyl)benzo[b]thiophene is unique due to the presence of the bromobenzyl group, which imparts distinct chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound versatile for synthetic applications. Additionally, the compound’s potential biological activities make it a valuable candidate for further research in medicinal chemistry .
Propriétés
Formule moléculaire |
C15H11BrS |
|---|---|
Poids moléculaire |
303.2 g/mol |
Nom IUPAC |
2-[(3-bromophenyl)methyl]-1-benzothiophene |
InChI |
InChI=1S/C15H11BrS/c16-13-6-3-4-11(8-13)9-14-10-12-5-1-2-7-15(12)17-14/h1-8,10H,9H2 |
Clé InChI |
YGHCKMQFBQQHMH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(S2)CC3=CC(=CC=C3)Br |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 4-[2-[[3-(2-methylsulfonylpyrimidin-4-yl)-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethyl]piperazine-1-carboxylate](/img/structure/B8549678.png)


![4-[(3-Methylphenyl)sulfonyl]benzenamine](/img/structure/B8549698.png)



![N-Methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B8549729.png)

![2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)prop-2-enal](/img/structure/B8549745.png)

![1-[(4-Chlorobenzoyl)amino]cyclopropanecarboxylic acid](/img/structure/B8549762.png)
